REACTION_SMILES
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[CH3:17][OH:18].[CH3:1][c:2]1[s:3][c:4]([CH2:7][CH2:8][C:9](=[O:10])[OH:11])[cH:5][n:6]1.[S:12](=[O:13])(=[O:14])([OH:15])[OH:16]>>[CH3:1][c:2]1[s:3][c:4]([CH2:7][CH2:8][C:9](=[O:10])[O:11][CH3:17])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncc(CCC(=O)O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)CCc1cnc(C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |